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The table below summarizes key quantitative findings from clinical studies investigating Trotabresib in

brain and other cancers.

Parameter / Finding Value / Result Context / Significance

Brain Tumor
Tissue:Plasma Ratio

Mean: 0.84 [1] Indicates significant penetration into brain

tumor tissue relative to blood [1].

Unbound Partition
Coefficient (KPUU)

Estimated: 0.37 [1] Suggests effective penetration of the active,

unbound drug fraction across the blood-
brain-tumor barrier [1].

Common Grade 3/4
Adverse Event

Thrombocytopenia (5/16
patients in maintenance) [1]

Manageable safety profile supporting
further investigation in high-grade glioma

[1].

6-Month Progression-
Free Survival

12% (in recurrent high-grade

glioma) [1]

Preliminary antitumor activity signal [1].

Recommended Phase
2 Dose (RP2D)

45 mg/day, 4 days on/24
days off (28-day cycle) [1] [2]

Established dose and schedule for solid

tumors and glioblastoma trials [1] [2].
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Parameter / Finding Value / Result Context / Significance

Alternative RP2D
Schedule

30 mg/day, 3 days on/11
days off (28-day cycle) [2]

Delivers same cumulative dose; potentially
suitable for aggressive tumors [2].

Rationale & Experimental Models for Brain Penetration

The optimization of Trotabresib's brain penetration is grounded in its molecular design and confirmed

through specific clinical trial models.

Molecular Properties: Trotabresib is a small molecule (383 Da) with high lipophilicity, two key

physicochemical properties associated with an increased likelihood of crossing the blood-brain barrier
[1].

Blood-Brain-Tumor Barrier (BBTB) Disruption: In glioblastoma, the normal blood-brain barrier is
often compromised. Research shows significant reduction in protein levels of key efflux transporters

(like ABCB1 and ABCG2) and tight junction markers (like Claudin-5) in glioblastoma microvessels
compared to healthy brain tissue. This disrupted BBTB facilitates improved drug penetration [3].

"Window-of-Opportunity" Trial Design: The Phase I CC-90010-GBM-001 study (NCT04047303)
was specifically designed to directly confirm Trotabresib's brain penetration in humans [1]. This

approach, also discussed as a key method in glioma drug development, involves administering the
drug preoperatively to patients scheduled for tumor resection, allowing for direct measurement of

drug concentrations in the resected tumor tissue compared to plasma [1] [4].

The workflow for this critical clinical proof-of-concept study is illustrated below.
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Patient Enrollment:
Recurrent High-Grade Glioma

Scheduled for Salvage Resection

Pre-operative Treatment:
Trotabresib 30 mg/day

on Days 1-4

Surgical Resection:
6-24 hours after last dose

Sample Analysis:
Trotabresib concentration

in Tumor Tissue vs. Plasma

Post-operative Maintenance:
Trotabresib 45 mg/day
4 days on/24 days off

Primary Endpoint:
Quantitative Brain
Tumor Penetration

Secondary Endpoints:
Safety, Pharmacodynamics,

Antitumor Activity

Click to download full resolution via product page

Troubleshooting & Research FAQs

Here are answers to common technical and research-oriented questions.
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What is the primary evidence that Trotabresib penetrates human brain tumors? The strongest evidence

comes from the CC-90010-GBM-001 "window-of-opportunity" study. Researchers administered

Trotabresib to patients before scheduled surgery and directly measured drug levels in the resected tumor

tissue. The mean tumor-to-plasma ratio of 0.84 provided quantitative, clinical proof of effective penetration

[1].

Why might a drug with good brain penetration in preclinical models fail in human trials? A key reason

is the difference between the intact blood-brain barrier in healthy brain tissue and the heterogeneous blood-

brain-tumor barrier (BBTB) in actual patients. While some parts of the tumor have a leaky BBTB, other

infiltrative regions have a more intact barrier, potentially limiting drug access. The "window-of-opportunity"

trial design is critical to overcome this translational hurdle by verifying penetration in the human disease

context [1] [4] [3].

How can I assess target engagement of a BET inhibitor like Trotabresib in a clinical trial? Target

engagement can be evaluated through pharmacodynamic (PD) biomarkers in both blood and tumor tissue.

In the CC-90010-GBM-001 study, modulation of PD markers was observed in both compartments,

confirming that the drug not only reaches the tumor but also biologically engages its intended targets [1].

What are the ongoing clinical trials combining Trotabresib with standard glioblastoma therapy?

Research is actively exploring combinations. The NCT04324840 trial is investigating Trotabresib in

combination with temozolomide and radiotherapy for patients with newly diagnosed glioblastoma,

building on the monotherapy penetration and safety data [1].

The following diagram summarizes the scientific rationale behind Trotabresib's brain penetration and its

connection to the clinical trial strategy.
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Molecular Rationale

Clinical Evidence
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(NCT04047303)
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Research Protocol Outline
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For researchers designing experiments, here is a generalized protocol outline based on the successful clinical

study.

1. Study Population: Patients with recurrent high-grade glioma (e.g., glioblastoma) who are
candidates for salvage resection and have at least one enhancing tumor lesion [1].

2. Pre-operative Dosing:
Intervention: Administer Trotabresib orally at 30 mg/day for 4 consecutive days [1].

Rationale: This dose provides a balance between target engagement and minimizing impact
on platelet counts, which is crucial before major surgery [1].

3. Tissue and Plasma Collection:
Surgery: Perform tumor resection 6-24 hours after the last dose of Trotabresib [1].

Sample Collection: Collect tumor tissue from the enhancing portion of the lesion and a time-
matched plasma sample [1].

4. Bioanalytical Method:
Technique: Use Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to
determine the absolute concentrations of Trotabresib in both tumor tissue homogenate and
plasma [1] [3].

Key Metric: Calculate the tumor tissue-to-plasma ratio and estimate the unbound partition
coefficient (KPUU) [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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